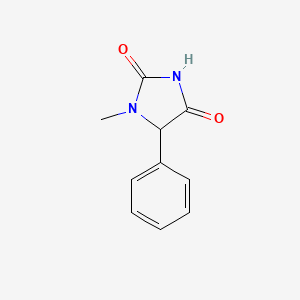

1-Methyl-5-phenylimidazolidine-2,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

6637-17-8 |

|---|---|

Molecular Formula |

C10H10N2O2 |

Molecular Weight |

190.20 g/mol |

IUPAC Name |

1-methyl-5-phenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C10H10N2O2/c1-12-8(9(13)11-10(12)14)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,13,14) |

InChI Key |

BQOZLHCBLCBXOD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(C(=O)NC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 5 Phenylimidazolidine 2,4 Dione and Its Derivatives

Classical and Contemporary Approaches to Imidazolidine-2,4-dione Synthesis

The imidazolidine-2,4-dione scaffold is a cornerstone in medicinal chemistry, and numerous methods have been developed for its synthesis. These can be broadly categorized into several key reaction types.

Bucherer-Bergs Reaction and its Modifications

The Bucherer-Bergs reaction is a one-pot synthesis that stands as one of the most common and versatile methods for preparing 5-substituted and 5,5-disubstituted hydantoins. The reaction typically involves the treatment of a carbonyl compound (an aldehyde or a ketone) with an alkali metal cyanide (such as potassium or sodium cyanide) and ammonium (B1175870) carbonate. This multicomponent reaction proceeds through the initial formation of an aminonitrile, which then undergoes cyclization to yield the hydantoin (B18101) ring.

The general mechanism involves the in situ formation of ammonium cyanide and carbon dioxide from ammonium carbonate. The carbonyl compound reacts with the cyanide to form a cyanohydrin, which is then aminated to an aminonitrile. The aminonitrile is subsequently carboxylated by carbon dioxide, and the resulting carbamic acid intermediate undergoes an intramolecular cyclization to form the hydantoin.

Modifications to the classical Bucherer-Bergs reaction have been developed to improve yields, expand the substrate scope, and simplify the reaction conditions. These modifications include the use of different solvents, catalysts, and alternative sources of cyanide and ammonia. For instance, the reaction can be carried out under microwave irradiation to accelerate the reaction rate. One notable modification involves a one-pot, gallium(III) triflate-catalyzed procedure that is compatible with a range of substrates and solvents for the synthesis of 5-substituted and 5,5-disubstituted hydantoins from the corresponding aldehydes or ketones nih.gov.

Below is a table summarizing typical substrates and products of the Bucherer-Bergs reaction:

| Carbonyl Compound | Cyanide Source | Ammonia Source | Product (Hydantoin) |

| Acetone | KCN | (NH4)2CO3 | 5,5-Dimethylhydantoin |

| Benzaldehyde | NaCN | (NH4)2CO3 | 5-Phenylhydantoin (B13835) |

| Cyclohexanone | KCN | (NH4)2CO3 | Cyclohexanespiro-5'-hydantoin |

Urech and Biltz Syntheses

The Urech synthesis , first reported in 1873, is a method for producing hydantoins from α-amino acids. The process involves the reaction of an α-amino acid with potassium cyanate (B1221674), followed by acid-catalyzed cyclization of the resulting ureido acid intermediate ikm.org.my. This method is particularly useful for synthesizing 5-substituted hydantoins where the substituent is derived from the side chain of the starting amino acid. The reaction proceeds by the nucleophilic attack of the amino group of the amino acid on the potassium cyanate to form an N-carbamoyl amino acid (ureido acid), which then undergoes intramolecular cyclization upon heating in the presence of an acid to yield the hydantoin ikm.org.my.

The Biltz synthesis , on the other hand, is a method for preparing 5,5-disubstituted hydantoins, most famously used for the synthesis of Phenytoin (B1677684) (5,5-diphenylhydantoin). This reaction involves the condensation of a 1,2-dicarbonyl compound, such as benzil (B1666583), with urea in the presence of a base bepls.com. The reaction proceeds via a pinacol-type rearrangement. The base catalyzes the condensation of urea with the dicarbonyl compound, leading to the formation of a heterocyclic intermediate which then rearranges to the final hydantoin product bepls.com.

A comparison of the Urech and Biltz syntheses is provided in the table below:

| Synthesis Method | Starting Materials | Key Intermediate | Product Type |

| Urech Synthesis | α-Amino acid, Potassium cyanate | Ureido acid | 5-Substituted hydantoin |

| Biltz Synthesis | 1,2-Dicarbonyl compound, Urea | Heterocyclic intermediate | 5,5-Disubstituted hydantoin |

Read-Type Reactions

The Read-type reaction is another classical method for the synthesis of hydantoins. This approach involves the reaction of an α-amino acid or its ester with an isocyanate. The reaction forms an N-substituted ureido acid or ester, which then undergoes cyclization to the hydantoin. This method is particularly versatile as it allows for the introduction of a substituent on the N3 position of the hydantoin ring by using a substituted isocyanate.

Condensation Reactions of Ureas with Carbonyl Compounds

The direct condensation of ureas with various carbonyl compounds represents a straightforward approach to hydantoin synthesis. This can be seen as a broader category that encompasses aspects of the Biltz synthesis. For instance, the condensation of benzil with urea is a prime example bepls.com. More generally, α-hydroxy ketones or α-halo ketones can also be condensed with urea or substituted ureas to form the hydantoin ring. The reaction conditions, such as the choice of solvent and catalyst (acidic or basic), are crucial in directing the reaction towards the desired product and minimizing side reactions.

Targeted Synthesis of 1-Methyl-5-phenylimidazolidine-2,4-dione

The synthesis of the specifically substituted this compound requires strategies that allow for regioselective methylation at the N1 position and the introduction of a phenyl group at the C5 position.

Cyclization Reactions for Specific N1-Methylation and C5-Phenyl Substitution

Achieving the specific substitution pattern of this compound can be approached in two primary ways: by constructing the hydantoin ring from precursors that already contain the methyl and phenyl groups at the desired positions, or by first synthesizing a 5-phenylhydantoin intermediate and subsequently methylating the N1 position.

One direct approach involves the reaction of α-amino acid derivatives. For instance, N-methylated α-amino acids can be used as starting materials in a Urech-type synthesis mdpi.com. In this case, N-methyl-α-phenylglycine could theoretically be reacted with potassium cyanate to form an N-carbamoyl-N-methyl-α-phenylglycine intermediate, which upon acid-catalyzed cyclization would yield 1-methyl-5-phenylhydantoin.

Another strategy involves the cyclization of pre-formed N-methyl ureido derivatives. For example, a simple reaction of α-amino methyl ester hydrochlorides with carbamates can provide 3-substituted, 5-substituted, or 3,5-disubstituted hydantoins in good yields via ureido derivatives, which subsequently cyclize under basic conditions organic-chemistry.org. By selecting the appropriate N-methylated starting materials, this method could be adapted for the synthesis of the target compound.

Alternatively, a post-synthesis modification approach can be employed. This would involve the initial synthesis of 5-phenylhydantoin, for example, via the Bucherer-Bergs reaction starting from benzaldehyde. The resulting 5-phenylhydantoin can then be selectively methylated at the N1 position. Direct N1-selective alkylation of hydantoins can be challenging due to the higher acidity of the N3 proton. However, methods using specific bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (THF) have been shown to give N1-monomethylated products in good yield.

The following table summarizes potential targeted synthetic routes:

| Synthetic Strategy | Starting Materials | Key Steps |

| Precursor-based Synthesis | N-methyl-α-phenylglycine, Potassium cyanate | Formation of N-carbamoyl-N-methyl-α-phenylglycine, Acid-catalyzed cyclization |

| Precursor-based Synthesis | α-Phenylglycine methyl ester hydrochloride, Methylcarbamate | Formation of N-methyl-ureido-phenylacetic acid methyl ester, Base-catalyzed cyclization |

| Post-synthesis Modification | Benzaldehyde, KCN, (NH4)2CO3; followed by a methylating agent | Bucherer-Bergs synthesis of 5-phenylhydantoin, N1-selective methylation |

Multicomponent Reaction Strategies for Imidazolidine-2,4-dione Systems

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactant molecules. These strategies are prized for their atom economy, step efficiency, and ability to rapidly generate molecular diversity.

One-pot three-component reactions are a cornerstone for the synthesis of the imidazolidine-2,4-dione scaffold. A prominent example is the Bucherer-Bergs reaction, which utilizes a ketone or aldehyde, potassium cyanide, and ammonium carbonate to produce 5,5-disubstituted hydantoins. study.comwikipedia.org This method is advantageous due to the wide availability and low cost of carbonyl starting materials. study.com

Another versatile three-component approach involves the reaction of an α-amino acid with potassium cyanate, known as the Urech hydantoin synthesis. study.com A variation of this strategy has been developed for the synthesis of 3,5-disubstituted imidazolidine-2,4-diones. This method involves the reaction of C-arylglycines with isocyanates. For instance, reacting C-4-methylphenylglycine with phenyl isocyanate yields (±)3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione. nih.gov This approach allows for the introduction of diversity at both the N-3 and C-5 positions by varying the amino acid and isocyanate components. nih.govresearchgate.net

A more recent three-component synthesis involves the reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate under reflux in the presence of sodium hydroxide to produce a highly substituted hydantoin derivative. mdpi.com Similarly, the reaction of phenol, glyoxylic acid, and urea in water has been used to prepare 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield | Reference |

|---|---|---|---|---|---|

| C-4-Methylphenylglycine | Phenyl isocyanate | - | (±)3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione | 77.5% | nih.gov |

| C-4-Methoxyphenylglycine | Phenyl isocyanate | - | (±)3-Phenyl-5-(4-methoxyphenyl)-imidazolidine-2,4-dione | 87.6% | nih.gov |

| Ethyl pyruvate | p-Anisidine | Phenyl isocyanate | 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione | 79% | mdpi.com |

| Acetone | Ammonium Carbonate | Potassium Cyanide | 5,5-Dimethylhydantoin | Good | wikipedia.org |

Four-component reactions (4CRs) further enhance synthetic efficiency and complexity. The Ugi four-component reaction is a prominent MCR that combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide product. wikipedia.orgnih.gov While the direct product is not a hydantoin, the versatile bis-amide scaffold can be subjected to subsequent cyclization reactions to afford various heterocycles, including imidazolidine-2,4-diones. This two-step Ugi/cyclization sequence provides an efficient pathway to highly substituted hydantoins. organic-chemistry.org The Ugi reaction is known for its high atom economy, high yields, and tolerance for a wide variety of functional groups, making it a powerful tool for creating libraries of complex molecules. wikipedia.orgnih.gov

Derivatization and Functionalization of the Imidazolidine-2,4-dione Core

Functionalization of the pre-formed hydantoin ring is a key strategy for fine-tuning the pharmacological properties of these molecules. Derivatization can be targeted at the nitrogen atoms (N-1 and N-3) or the carbon at the 5-position (C-5).

The imidazolidine-2,4-dione ring possesses two nitrogen atoms that can be functionalized, an amide nitrogen (N-1) and an imide nitrogen (N-3). The proton on N-3 is more acidic and is therefore more easily removed and substituted under basic conditions. nih.gov However, selective N-1 alkylation can be achieved. Direct N-1 selective methylation of phenytoin (5,5-diphenylimidazolidine-2,4-dione) has been accomplished using potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (THF), providing good yields of the N-1 methylated product. nih.gov This methodology is applicable to various hydantoins and alkyl halides. nih.gov Alkylation of imidazopyridines, a related heterocyclic system, has also been achieved using potassium carbonate in dimethylformamide (DMF), suggesting similar conditions could be applied to hydantoins. fabad.org.tr

Acylation at the nitrogen positions is another important derivatization. 1-Acyl compounds have been explored as potential prodrugs for phenytoin, highlighting the utility of N-acylation in modifying drug delivery properties. pcbiochemres.com

The C-5 position of the imidazolidine-2,4-dione ring is a critical site for introducing structural diversity, which directly influences biological activity. Several synthetic strategies allow for the installation of various substituents at this position.

One effective method is the Knoevenagel condensation of an unsubstituted hydantoin with various aromatic aldehydes. ijacskros.comsemanticscholar.org This reaction typically occurs under basic catalysis (e.g., piperidine) and yields 5-arylidene hydantoin derivatives. ijacskros.comsemanticscholar.org These intermediates, containing an exocyclic double bond at the C-5 position, can be subjected to further reactions, such as hydrogenation, to produce 5-substituted hydantoins. nih.gov

| Aldehyde Component | Product | Yield | Reference |

|---|---|---|---|

| 4-Methylbenzaldehyde | (5E)-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione | 74.2% | ijacskros.com |

| 4-Methoxybenzaldehyde | (5E)-5-[(4-methoxyphenyl)methylidene]imidazolidine-2,4-dione | 22.9% | ijacskros.com |

| 4-Chlorobenzaldehyde | (5E)-5-[(4-chlorophenyl)methylidene]imidazolidine-2,4-dione | 76.5% | ijacskros.com |

Alternatively, the choice of starting materials in multicomponent reactions directly dictates the C-5 substitution. In the Bucherer-Bergs synthesis, the use of different ketones or aldehydes results in correspondingly different 5,5-disubstituted hydantoins. wikipedia.org Similarly, the synthesis from C-arylglycine precursors allows for the introduction of various aryl groups at C-5 by simply starting with the appropriate aldehyde in the initial Strecker synthesis step. nih.gov For example, using 4-ethylbenzaldehyde or 4-methylbenzaldehyde leads to C-5-(4-ethylphenyl) or C-5-(4-methylphenyl) hydantoins, respectively. nih.gov

Spiro-imidazolidine-2,4-diones, also known as spirohydantoins, are a class of compounds where the C-5 carbon of the hydantoin ring is part of another ring system. These structures have significant pharmaceutical importance. ijacskros.com

One synthetic route to spirohydantoins involves the [3+2] cycloaddition reaction of diazomethane with 5-arylidene hydantoin derivatives. This reaction leads to the formation of novel spiro[imidazolidine-pyrazoline]-2,4-dione derivatives. ijacskros.com Another established method is a modification of the Bucherer-Bergs reaction using cyclic ketones. For example, 3',4'-Dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione can be synthesized from α-tetralone. researchgate.net This approach has been used to create various spirohydantoins that act as aldose reductase inhibitors. researchgate.net Similarly, spiro(fluorene-9,4'-imidazolidine)-2',5'-dione has been synthesized and characterized, demonstrating the versatility of this synthetic strategy for creating complex polycyclic systems. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Imidazolidine-2,4-dione (Hydantoin) |

| Potassium cyanate |

| Ammonium carbonate |

| C-arylglycine |

| Phenyl isocyanate |

| (±)3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione |

| C-4-methylphenylglycine |

| Ethyl pyruvate |

| p-Anisidine |

| 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione |

| Phenol |

| Glyoxylic acid |

| Urea |

| 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione |

| 5,5-diphenylimidazolidine-2,4-dione (Phenytoin) |

| Potassium tert-butoxide (tBuOK) |

| Potassium hexamethyldisilazide (KHMDS) |

| Tetrahydrofuran (THF) |

| Dimethylformamide (DMF) |

| Potassium carbonate |

| 5-arylidene hydantoin |

| Piperidine |

| (5E)-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione |

| 4-ethylbenzaldehyde |

| 4-methylbenzaldehyde |

| Diazomethane |

| spiro[imidazolidine-pyrazoline]-2,4-dione |

| 3',4'-Dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione |

| α-tetralone |

| spiro(fluorene-9,4'-imidazolidine)-2',5'-dione |

Chemical Reactivity and Synthetic Transformations of Imidazolidine 2,4 Dione Derivatives

Nucleophilic and Electrophilic Reactivity of the Imidazolidine-2,4-dione Ring

The imidazolidine-2,4-dione ring in 1-Methyl-5-phenylimidazolidine-2,4-dione exhibits both nucleophilic and electrophilic characteristics.

Nucleophilic Reactivity: The primary site of nucleophilicity is the N3 nitrogen atom. The proton attached to this nitrogen is acidic due to the electron-withdrawing effect of the adjacent carbonyl groups. Deprotonation of this N-H group by a base generates a resonance-stabilized anion, which is a potent nucleophile. This anion can readily participate in various substitution reactions. For instance, alkylation at the N3 position can be achieved by reacting the compound with alkyl halides in the presence of a base.

Electrophilic Reactivity: The carbonyl carbons (C2 and C4) of the imidazolidine-2,4-dione ring are electrophilic centers and are susceptible to attack by nucleophiles. This can lead to ring-opening reactions under certain conditions, such as strong basic or acidic hydrolysis. The relative reactivity of the C2 and C4 carbonyl groups can be influenced by the substituents on the ring.

A hypothetical representation of these reactivities is shown in the table below.

| Reaction Type | Reagent/Conditions | Potential Product |

| N3-Alkylation | R-X, Base | 1-Methyl-3-alkyl-5-phenylimidazolidine-2,4-dione |

| Phenyl Ring Nitration | HNO₃/H₂SO₄ | 1-Methyl-5-(nitrophenyl)imidazolidine-2,4-dione |

| Phenyl Ring Halogenation | X₂, Lewis Acid | 1-Methyl-5-(halophenyl)imidazolidine-2,4-dione |

| Carbonyl Reduction | NaBH₄ or LiAlH₄ | Dihydro- or fully reduced imidazolidine (B613845) derivatives |

| Hydrolysis (Ring Opening) | Strong Acid or Base | Phenylalanine derivatives |

Regioselective Transformations and Reaction Mechanisms

Regioselectivity is a critical aspect of the chemical transformations of this compound, particularly concerning the two nitrogen atoms and the two carbonyl groups within the hydantoin (B18101) ring, as well as the different positions on the phenyl ring.

N-Alkylation: The N1 position is already substituted with a methyl group. The remaining N3 position is the most probable site for further alkylation or acylation reactions due to the higher acidity of the N3 proton compared to any C-H protons on the ring. The reaction would proceed via the formation of an N3-anion, which then acts as a nucleophile.

Carbonyl Reactivity: The two carbonyl groups at C2 and C4 may exhibit different reactivities towards nucleophiles. Theoretical studies and experimental data on related hydantoin systems could elucidate the preferred site of attack. Steric hindrance from the C5-phenyl group might influence the accessibility of the C4 carbonyl.

Electrophilic Aromatic Substitution: For electrophilic substitution on the phenyl ring, the hydantoin moiety's directing influence would determine the position of the incoming substituent (ortho, meta, or para). Without specific experimental data for this compound, the directing effect is speculative but would be a combination of electronic and steric factors.

The mechanism of these transformations generally follows established principles of organic chemistry. For instance, N-alkylation would proceed through an SN2 mechanism, while electrophilic aromatic substitution would involve the formation of a sigma complex (arenium ion) intermediate.

The table below outlines potential regioselective transformations.

| Transformation | Regioselectivity | Plausible Mechanism |

| N-Acylation | N3 position | Nucleophilic acyl substitution |

| Phenyl Ring Sulfonation | Ortho/Para to the hydantoin ring | Electrophilic aromatic substitution |

| Selective Carbonyl Reduction | Potentially C2 or C4 depending on reagent | Nucleophilic addition |

Reaction with Grignard Reagents and Organometallic Compounds

The reaction of this compound with potent organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) is expected to primarily target the electrophilic carbonyl centers. iitk.ac.inmasterorganicchemistry.comadichemistry.comyoutube.com

Grignard reagents are strong nucleophiles and strong bases. Their reaction with the hydantoin ring could lead to several outcomes:

Addition to Carbonyl Groups: The Grignard reagent can add to one or both of the carbonyl groups. Addition to a carbonyl group would initially form a tetrahedral intermediate, which upon acidic workup, could lead to the formation of a tertiary alcohol. If both carbonyls react, a diol would be formed. The reaction of Grignard reagents with esters, which have a similar functional group to the amide in the hydantoin, often results in double addition to form a tertiary alcohol. masterorganicchemistry.com

Deprotonation: Due to their strong basicity, Grignard reagents can deprotonate the N3-H, forming a magnesium salt of the hydantoin. This would consume one equivalent of the Grignard reagent and would likely need to be considered in the reaction stoichiometry.

Ring Opening: Under harsh conditions or with excess reagent, the addition of the organometallic reagent to a carbonyl group could be followed by ring cleavage.

The specific products formed would depend on the nature of the Grignard reagent, the reaction conditions (temperature, solvent, stoichiometry), and the workup procedure. While general principles of Grignard reactions with carbonyls are well-understood, specific studies on this compound are not available in the provided search results. iitk.ac.inmasterorganicchemistry.comadichemistry.comyoutube.comleah4sci.comrsc.org

The following table summarizes potential outcomes of the reaction with Grignard reagents based on general reactivity patterns.

| Grignard Reagent (RMgX) | Stoichiometry | Potential Main Product after Workup |

| CH₃MgBr | 1 equivalent | Mixture of N3-deprotonated salt and single carbonyl addition product |

| CH₃MgBr | >2 equivalents | Product of addition to one or both carbonyls, potentially leading to ring-opened structures |

| PhMgBr | 1 equivalent | Likely N3-deprotonation due to steric hindrance |

| PhMgBr | >2 equivalents | Potential for single or double addition to carbonyls, though likely slower than with less hindered Grignards |

Advanced Structural and Spectroscopic Analysis of Imidazolidine 2,4 Diones

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 1-Methyl-5-phenylimidazolidine-2,4-dione, ¹H and ¹³C NMR, along with advanced 2D methods and isotope labeling, provide a complete picture of its atomic framework and conformational dynamics. openmedscience.com

The ¹H NMR spectrum of this compound provides distinct signals that confirm the presence of all proton-containing groups. The N-methyl group (N1-CH₃) typically appears as a sharp singlet. The proton at the C5 position, being a methine proton adjacent to a phenyl group and the hydantoin (B18101) ring, also produces a singlet. The aromatic protons of the phenyl group will appear as a multiplet in their characteristic downfield region. A broad singlet corresponding to the N3-H proton is also expected, whose chemical shift can be sensitive to solvent and concentration.

The ¹³C NMR spectrum is equally informative. It shows distinct signals for the two carbonyl carbons (C2=O and C5'=O) at the downfield end of the spectrum. bas.bg The carbons of the phenyl ring, the C5 carbon, and the N-methyl carbon each give rise to unique signals, confirming the carbon skeleton of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are typical, predicted values based on analogous structures. Actual shifts may vary based on solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-CH ₃ | ~ 3.0 (s) | ~ 25-30 |

| C5-H | ~ 5.0 (s) | ~ 60-65 |

| Phenyl-H | ~ 7.3-7.5 (m) | ~ 125-140 |

| N3-H | Variable, broad (s) | - |

| C 2=O | - | ~ 155-158 |

| C 4=O | - | ~ 170-173 |

| C 5 | - | ~ 60-65 |

Two-dimensional (2D) NMR techniques, particularly the Heteronuclear Multiple Bond Correlation (HMBC) experiment, are essential for unequivocally establishing the connectivity between different parts of the molecule. libretexts.org HMBC detects correlations between protons and carbons that are separated by two or three bonds (²J_CH_ and ³J_CH_). ceitec.cz This is crucial for linking spin systems separated by quaternary carbons or heteroatoms, such as the carbonyl groups and nitrogens in the hydantoin ring. columbia.edu

For this compound, key HMBC correlations would be expected to confirm the placement of the methyl and phenyl groups. The ability to observe these correlations is fundamental to distinguishing between isomers, for instance, N1-methyl vs. N3-methyl substitution. openmedscience.com

Table 2: Expected Key HMBC Correlations for this compound

| Proton(s) (¹H) | Correlated Carbon(s) (¹³C) | Significance |

|---|---|---|

| N1-CH ₃ | C2, C4 | Confirms the methyl group is attached to N1, showing connectivity to both adjacent carbonyl carbons. |

| C5-H | C4, Phenyl C(ipso), Phenyl C(ortho) | Connects the C5 position to the hydantoin ring (via C4) and the phenyl substituent. |

Isotope labeling, where atoms like ¹²C, ¹⁴N, or ¹H are replaced with their NMR-active isotopes ¹³C, ¹⁵N, or ²H (deuterium), is a powerful tool for advanced NMR studies. chemrxiv.org While not required for basic structural elucidation of a small molecule like this, it is invaluable for detailed conformational analysis, studying reaction mechanisms, or tracking the molecule in biological systems. openmedscience.com

Introducing a ¹⁵N label at the N1 and/or N3 positions would allow for direct detection of the nitrogen atoms and the study of phenomena such as hydrogen bonding and tautomerism via ¹H-¹⁵N HMBC experiments. ceitec.cz Similarly, ¹³C labeling of the N-methyl group could be used to measure specific one-bond and long-range C-H coupling constants, providing data that can be used to define the conformational preferences and rotational barriers within the molecule. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. nih.gov These methods are complementary and are particularly useful for identifying the characteristic vibrations of the hydantoin ring. researchgate.net

The IR spectrum of this compound is dominated by strong absorption bands from the two carbonyl (C=O) groups. Due to their electronic coupling, they typically appear as two distinct bands, an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. Another key feature is the N-H stretching vibration from the N3-H group, which is often broadened due to intermolecular hydrogen bonding in the solid state or in concentrated solutions. The spectrum also contains bands corresponding to C-H stretches from the methyl and phenyl groups, and C=C stretching vibrations within the aromatic ring.

Raman spectroscopy provides complementary information. While C=O stretches are visible, non-polar bonds like the C=C bonds of the phenyl ring often produce strong Raman signals.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H | Stretch | 3200 - 3300 (broad) | Medium-Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2900 - 3000 | Medium-Weak |

| C=O (Amide I) | Asymmetric Stretch | ~ 1770 - 1790 | Strong |

| C=O (Amide I) | Symmetric Stretch | ~ 1710 - 1730 | Strong |

| C=C | Aromatic Stretch | ~ 1600, 1450 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (including HRMS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass, and thus the molecular formula, of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with extremely high precision, allowing for the unambiguous determination of the elemental composition. nih.gov

For this compound (C₁₀H₁₀N₂O₂), the calculated monoisotopic mass is 190.0742 Da. An HRMS measurement confirming this value would provide strong evidence for the compound's molecular formula.

Upon ionization in the mass spectrometer (e.g., by electron impact), the molecular ion ([M]⁺•) is formed. This ion is often unstable and breaks apart into smaller, characteristic fragment ions. libretexts.org The analysis of this fragmentation pattern provides structural information that corroborates data from other methods. tandfonline.com

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 190 | [C₁₀H₁₀N₂O₂]⁺• | C₁₀H₁₀N₂O₂ | Molecular Ion (M⁺•) |

| 113 | [M - C₆H₅]⁺ | C₄H₅N₂O₂ | Loss of the phenyl radical |

| 119 | [C₆H₅NCO]⁺• | C₇H₅NO | Phenyl isocyanate radical cation |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as substituted 5-phenylhydantoins, allows for a detailed prediction of its solid-state characteristics. nih.gov

Table 5: Illustrative Crystallographic Data from a Related Compound (3-Methyl-5,5-diphenylimidazolidine-2,4-dione) Note: This data is for a related, but different, molecule and is presented for illustrative purposes to show typical structural features of a methylated phenylhydantoin.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.2328 |

| b (Å) | 15.7965 |

| c (Å) | 13.4448 |

| β (°) | 95.256 |

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized to investigate the stereochemical and conformational aspects of chiral molecules. This method relies on the differential absorption of left- and right-circularly polarized light by a chiral chromophore. The resulting CD spectrum provides valuable information about the three-dimensional structure of the molecule, including its absolute configuration and preferred conformations in solution. In the context of imidazolidine-2,4-dione derivatives, which can possess stereogenic centers, CD spectroscopy serves as a critical tool for detailed structural elucidation.

Detailed Research Findings

While specific circular dichroism studies on this compound are not extensively documented in publicly available literature, the application of CD spectroscopy to analogous chiral hydantoin structures provides significant insights into how this technique is employed for their conformational analysis. Research on closely related compounds demonstrates the utility of CD in determining absolute configurations and understanding conformational preferences in solution.

A pivotal study on the enantiomers of 5-(4'-hydroxyphenyl)-5-phenylhydantoin (HPPH), a major metabolite of 5,5-diphenylhydantoin, successfully employed chiroptical measurements, including CD spectroscopy, to ascertain their absolute configurations. nih.gov The investigation revealed that the (-)-HPPH enantiomer possesses the S configuration. nih.gov This was corroborated by comparing the CD spectra with those of derivatives and by applying Freudenberg's rule of shift, showcasing the reliability of CD in assigning stereochemistry in this class of compounds. nih.gov Such analyses are crucial for understanding the structure-activity relationships of chiral drugs and their metabolites.

Furthermore, conformational studies on hydantoin-based peptidomimetics have highlighted the synergy between CD spectroscopy and other analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and X-ray crystallography. polimi.it These combined approaches have been used to determine the preferred conformations, such as α-helix or β-turn structures, in solution. polimi.it For instance, the presence of specific hydrogen-bonding patterns, which stabilize these secondary structures, can be inferred from the collective data, with CD providing key information on the global folding of the molecule in a particular solvent environment. polimi.it

The phenomenon of aggregation-induced circular dichroism (AICD) has also been observed in some chiral molecules, where strong CD signals appear upon molecular aggregation. e3s-conferences.org This suggests that the conformational behavior of imidazolidine-2,4-diones in different concentrations or solvent systems could potentially be explored using CD spectroscopy to study self-assembly and intermolecular interactions.

The utility of CD spectroscopy is rooted in its sensitivity to the electronic transitions of chromophores within a chiral environment. For this compound, the phenyl group and the carbonyl groups of the imidazolidine-2,4-dione ring act as chromophores. The spatial arrangement of these groups around the chiral center at the C5 position will dictate the sign and magnitude of the Cotton effects observed in the CD spectrum. Theoretical calculations, often performed alongside experimental measurements, can aid in the interpretation of the CD spectra and the assignment of specific conformations.

Table 1: Key Applications of CD Spectroscopy in the Analysis of Imidazolidine-2,4-dione Analogs

| Application | Description | Relevant Findings from Literature |

| Absolute Configuration Determination | Ascertaining the R/S configuration of chiral centers. | Successfully used to determine the absolute configuration of 5-(4'-hydroxyphenyl)-5-phenylhydantoin enantiomers. nih.gov |

| Conformational Analysis in Solution | Identifying preferred molecular shapes (e.g., folded vs. extended conformations). | In conjunction with NMR and FTIR, CD helps to elucidate secondary structures like β-turns in hydantoin-based peptidomimetics. polimi.it |

| Study of Intermolecular Interactions | Investigating aggregation and self-assembly phenomena. | The concept of Aggregation-Induced Circular Dichroism (AICD) suggests CD can be used to study aggregation in chiral molecules. e3s-conferences.org |

Computational Chemistry and Molecular Modeling Studies of Imidazolidine 2,4 Diones

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For imidazolidine-2,4-dione derivatives, both 2D and 3D-QSAR methodologies have been successfully applied to guide the design of new, more potent molecules.

One study focused on a series of imidazolidine-2,4-dione derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in type 2 diabetes treatment. nih.gov This research employed 3D-QSAR techniques, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to explore the structure-activity relationships. The developed CoMSIA model demonstrated strong predictive power, suggesting that the steric, electrostatic, and hydrophobic fields around the molecules are crucial for their inhibitory activity. nih.gov The contour maps generated from these models provide a visual guide, indicating regions where modifications to the molecular structure could enhance biological potency. nih.gov

In another investigation, a comprehensive QSAR analysis was performed on thirty-nine imidazolidine-2,4-dione derivatives to understand the link between their molecular structure and antidiabetic activity. researchgate.net This study utilized both Multiple Linear Regression (MLR) and modern Artificial Neural Network (ANN) methods. The electronic properties of the compounds were calculated at the quantum level using the B3LYP hybrid functional and the 6-31G(d) basis set. researchgate.net The results indicated that the ANN model was superior to the MLR model in predicting the antidiabetic activities, quantified by IC50 values. researchgate.net

Table 1: Statistical Results of 3D-QSAR Models for Imidazolidine-2,4-dione Derivatives as PTP1B Inhibitors

| Model | q² | r² | SEE | r²pred |

|---|---|---|---|---|

| CoMFA | 0.543 | 0.998 | 0.029 | 0.754 |

| CoMSIA | 0.777 | 0.999 | 0.013 | 0.836 |

Data sourced from a 3D-QSAR study on imidazolidine-2,4-dione derivatives. nih.gov

Molecular Docking and Simulation Techniques for Ligand-Receptor Interactions

Molecular docking and simulation are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to its protein target. These methods have been extensively used to elucidate the interaction mechanisms of imidazolidine-2,4-dione derivatives with various biological receptors.

For instance, molecular docking studies on imidazolidine-2,4-dione derivatives as PTP1B inhibitors have provided insights into the key amino acid residues involved in binding. nih.gov These studies, often combined with QSAR, help in understanding the structural features responsible for potent inhibitory activity. nih.gov Similarly, docking simulations have been employed to study the interactions of these derivatives with other targets, such as the anti-apoptotic Bcl-2 proteins, which are significant in cancer therapy. nih.gov

Molecular dynamics (MD) simulations further refine the understanding obtained from docking studies by providing a dynamic view of the ligand-receptor complex over time. nih.gov In a study on imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors, MD simulations revealed that the binding of the inhibitor stabilizes the catalytic region of the PTP1B protein. nih.gov The simulations showed significant changes in the interactions with residues in the P-loop region, such as His214, Cys215, and Ser216, which are crucial for the enzyme's function. nih.gov

Table 2: Examples of Molecular Docking Studies on Imidazolidine-2,4-dione Derivatives

| Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|

| PTP1B | His214, Cys215, Ser216 | Hydrogen bonding, Hydrophobic interactions |

| Bcl-2 | Not specified in abstract | Not specified in abstract |

| Potassium Ion Channel (Kir6.2) | H177, G299, R301 (for Idazoxan) | Polar interactions |

Data compiled from various molecular docking and simulation studies. nih.govnih.govresearchgate.net

Conformational Analysis and Energy Minimization using Quantum Mechanical and Molecular Mechanics (QM/MM) Methods

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis and energy minimization studies, often employing quantum mechanical (QM) or molecular mechanics (MM) methods, are used to identify the most stable conformations of imidazolidine-2,4-dione derivatives.

Computationally, the geometries of imidazolidine-2,4-dione derivatives are often optimized using quantum mechanical methods, such as Density Functional Theory (DFT), before being used in QSAR or docking studies. researchgate.net For example, the B3LYP/6-31G(d) level of theory has been used to compute the equilibrium structure of these molecules, and the results have been validated against experimental data where available. researchgate.net Such calculations are essential for ensuring that the molecular structures used in subsequent modeling are energetically favorable and representative of their likely bioactive conformation.

Table 3: Selected Crystallographic Parameters for 1-Methyl-5,5-diphenylimidazolidine-2,4-dione

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Volume (ų) | 1335.5 |

| Molecules per Unit Cell (Z) | 4 |

| Phenyl Ring Inclination Angle 1 | 59.17° |

| Phenyl Ring Inclination Angle 2 | 53.21° |

Data from X-ray diffraction studies.

Theoretical Investigations of Electronic Structure and Reactivity

Theoretical investigations into the electronic structure of 1-Methyl-5-phenylimidazolidine-2,4-dione and its analogs provide fundamental insights into their reactivity and potential for molecular interactions. Methods like DFT are employed to calculate various electronic properties that are not easily accessible through experimental means.

Studies have focused on calculating key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.

Furthermore, Molecular Electrostatic Potential (MESP) maps are generated to visualize the charge distribution across the molecule. researchgate.net These maps are invaluable for identifying electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. For imidazolidine-2,4-dione derivatives, the carbonyl oxygens typically represent regions of negative electrostatic potential, making them key sites for hydrogen bonding interactions with biological targets.

Table 4: Computed Geometrical Parameters of Imidazolidine-2,4-dione using Different Methods

| Method | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| B3LYP/6-31G(d) | C2-N1: 1.38, C2-O1: 1.21 | N1-C2-N3: 110.5 | O1-C2-N1-C5: 179.8 |

| HF/6-31G(d) | C2-N1: 1.36, C2-O1: 1.19 | N1-C2-N3: 110.8 | O1-C2-N1-C5: 179.9 |

Data represents a selection of computed parameters for the core ring structure. researchgate.net

Prediction of Physicochemical Parameters Relevant to Molecular Interactions (e.g., pKa)

The physicochemical properties of a drug molecule, such as its acid-dissociation constant (pKa), play a critical role in its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target receptor. The pKa value determines the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and binding affinity.

For a series of arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione, experimental pKa values were determined potentiometrically and found to be in the range of 7.55 to 11.08. nih.gov The study revealed that the basicity of these compounds is primarily influenced by the two nitrogen atoms in the piperazine (B1678402) ring. It was observed that substituents on the phenyl ring have a noticeable effect; for example, electron-withdrawing groups like chlorine (Cl) or trifluoromethyl (CF3) generally led to higher experimental pKa values compared to unsubstituted derivatives. nih.gov

Interestingly, the study also highlighted a lack of correlation between the experimentally determined pKa values and those predicted by the Pallas software program, underscoring the importance of experimental validation for such crucial physicochemical parameters. nih.gov Understanding the pKa is essential for structure-activity relationship studies, as it helps to rationalize the observed biological activities in the context of the molecule's ionization state under physiological conditions. nih.gov

Structure Activity Relationship Sar Investigations of Imidazolidine 2,4 Dione Derivatives

Influence of N- and C-Substitution Patterns on Biological Activity

The biological activity of imidazolidine-2,4-dione derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. Research on analogous compounds, particularly those with anticonvulsant properties, provides significant insights into the role of N- and C-substitutions.

Methylation at the N-1 position of the imidazolidine-2,4-dione ring, as seen in 1-Methyl-5-phenylimidazolidine-2,4-dione, has been a subject of considerable investigation. Studies on the closely related 5,5-diphenylhydantoin (phenytoin) have shown that N-methylation can significantly modulate anticonvulsant activity. For instance, N-alkylation can alter the pharmacokinetic and pharmacodynamic properties of the molecule. While some N-substituted derivatives exhibit potent activity, others may show reduced or altered pharmacological profiles. The presence of a methyl group at N-1 can impact the molecule's lipophilicity, metabolic stability, and its ability to interact with biological targets.

The substitution at the C-5 position is another critical determinant of biological activity. The presence of a phenyl group at C-5 is a common feature in many biologically active hydantoins. In the case of this compound, this phenyl ring is crucial for its interaction with target proteins. The electronic and steric properties of substituents on this phenyl ring can further refine the compound's activity. For example, the introduction of alkyl, halogen, or trifluoromethyl groups on the phenyl ring of related phenylmethylenehydantoins has been shown to yield good anticonvulsant activity, whereas polar groups like nitro, cyano, or hydroxyl groups tend to reduce or abolish activity analchemres.org.

The interplay between substitutions at the N-1 and C-5 positions is therefore a key aspect of the SAR of this class of compounds. The following table summarizes the effects of various substitutions on the anticonvulsant activity of selected imidazolidine-2,4-dione derivatives, drawing parallels to this compound.

Table 1: Influence of N- and C-Substitutions on the Anticonvulsant Activity of Imidazolidine-2,4-dione Derivatives

| Compound/Derivative Class | N-1 Substitution | C-5 Substitution | Observed Effect on Anticonvulsant Activity |

| Phenylmethylenehydantoins | Unsubstituted | Phenylmethylene with alkyl or halogeno groups | Good anticonvulsant activity analchemres.org |

| Phenylmethylenehydantoins | Unsubstituted | Phenylmethylene with polar groups (-NO2, -CN, -OH) | Reduced or inactive analchemres.org |

| 5,5-Diphenylhydantoin Derivatives | N-3 amino substitution | 5,5-Diphenyl | High and prolonged activity analchemres.org |

| 5-Ethyl-5-phenylhydantoin Derivatives | N-3 alkoxymethyl or acetoxymethyl | 5-Ethyl, 5-Phenyl | Good activity against maximal electroshock seizures jscimedcentral.com |

| 5,5-Diphenylhydantoin | N-1, N-3 bis(methoxymethyl) | 5,5-Diphenyl | Effective against maximal electroshock seizures jscimedcentral.com |

Mapping Chemical Features to Specific Molecular Interactions

The biological activity of this compound and its analogs is intrinsically linked to their ability to interact with specific molecular targets. A primary target for many anticonvulsant hydantoin (B18101) derivatives is the voltage-gated sodium channel nih.govacs.org. The interaction with this channel helps to stabilize the inactivated state, thereby reducing neuronal excitability.

The chemical features of the imidazolidine-2,4-dione scaffold play distinct roles in this interaction. The two carbonyl groups at positions 2 and 4, along with the nitrogen atoms, are key hydrogen bond acceptors and donors. Molecular modeling studies on related hydantoins suggest that the amide hydrogens are crucial for binding, and their substitution with methyl groups can significantly reduce binding affinity nih.gov. This highlights a potential challenge for N-methylated compounds like this compound, as the N-1 methyl group eliminates a hydrogen bond donor capability at that position.

The C-5 phenyl group is another critical pharmacophoric element. It is believed to engage in hydrophobic and aromatic-aromatic interactions within the binding site of the sodium channel. Comparative molecular field analysis (CoMFA), a 3D-QSAR technique, has been used to model the binding of 5-phenylhydantoin (B13835) analogues to the neuronal voltage-dependent sodium channel. These models have highlighted the importance of a preferred orientation of the 5-phenyl ring for enhanced binding nih.gov.

The following table outlines the key chemical features of this compound and their putative molecular interactions based on studies of analogous compounds.

Table 2: Mapping of Chemical Features to Molecular Interactions for this compound

| Chemical Feature | Putative Molecular Interaction | Implication for Biological Activity |

| N-1 Methyl Group | Increased lipophilicity; altered conformation; loss of a hydrogen bond donor. | May enhance blood-brain barrier penetration but potentially reduce direct binding affinity to some targets. nih.gov |

| Imidazolidine-2,4-dione Ring | Hydrogen bond donor (at N-3) and acceptor (at C=O) capabilities. | Crucial for anchoring the molecule within the binding site of target proteins like voltage-gated sodium channels. nih.gov |

| C-5 Phenyl Group | Hydrophobic and π-π stacking interactions. | Essential for occupying a hydrophobic pocket in the target protein, contributing significantly to binding affinity. nih.gov |

Mechanistic Investigations and Molecular Target Elucidation for Imidazolidine 2,4 Dione Research

Exploration of Biological Interactions in Ex Vivo and Animal Models

Studies of Hypoglycemic Activity in Diabetic Animal Models

Investigations into the potential blood glucose-lowering effects of new chemical entities are critical in preclinical diabetes research. Typically, these studies involve the use of established diabetic animal models to assess the compound's efficacy. Common models include animals with chemically induced diabetes (e.g., using alloxan (B1665706) or streptozotocin) or genetically diabetic strains (e.g., db/db mice or Zucker diabetic fatty rats).

However, a comprehensive search of scientific databases did not yield specific studies that evaluated the hypoglycemic activity of 1-Methyl-5-phenylimidazolidine-2,4-dione in any of these diabetic animal models. Consequently, no data tables detailing research findings on its effects on blood glucose levels, insulin (B600854) sensitivity, or other relevant diabetic parameters for this specific compound can be provided. Research on other related heterocyclic compounds, such as various thiazolidinedione derivatives, has shown activity in such models, but this cannot be extrapolated to the specific compound .

Analysis of Drug Metabolism and Pharmacokinetic Profiles in Research Models

The study of a compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, collectively known as its pharmacokinetic profile, is a fundamental component of drug discovery and development. These studies are essential for understanding how a compound is processed by a living organism, which in turn influences its efficacy and potential for further development.

Despite the importance of this data, no specific research detailing the drug metabolism or pharmacokinetic profile of This compound in research models was identified. Therefore, information regarding its metabolic pathways, bioavailability, half-life, clearance, and volume of distribution is not available in the public domain.

Green Chemistry and Sustainable Synthesis Approaches for Imidazolidine 2,4 Diones

Microwave and Ultrasound-Assisted Synthesis

Alternative energy sources like microwave (MW) irradiation and ultrasound have become powerful tools in organic synthesis, offering significant advantages over conventional heating methods. nih.gov These techniques can dramatically reduce reaction times, increase product yields, and enhance purity. nih.govnih.gov

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. nih.gov This method has been successfully applied to the synthesis of various heterocyclic compounds, including thiazolidin-2,4-dione and imidazole (B134444) derivatives. nih.govhilarispublisher.com For instance, the Knoevenagel condensation, a key step in forming related heterocyclic structures, can be efficiently carried out under microwave irradiation. hilarispublisher.com In the synthesis of imidazo[4,5-f] beilstein-journals.orgmdpi.comphenanthroline derivatives, microwave heating reduced the reaction time to 20 minutes while achieving high yields. nih.gov Similarly, the synthesis of 2,4,5-triphenyl-1H-imidazole containing Schiff bases was effectively performed under microwave irradiation. asianpubs.org While a specific protocol for 1-Methyl-5-phenylimidazolidine-2,4-dione is not detailed in the provided literature, the general success of microwave-assisted synthesis for related dione (B5365651) structures suggests its high potential for this target molecule, likely accelerating the cyclization step.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, accelerates reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. nih.gov Ultrasound has been effectively used to synthesize various imidazole derivatives, often leading to higher yields in shorter time frames compared to conventional methods. nih.govnih.gov For example, the ultrasound-assisted synthesis of 2,4,5-trisubstituted imidazoles using catalysts like zirconium (IV) acetylacetonate (B107027) was completed in 20-50 minutes with yields up to 97%, a significant improvement over the 3-hour reflux method. nih.gov This demonstrates the potential for ultrasound to be a viable green method for synthesizing the imidazolidine-2,4-dione core.

| Method | Reaction | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Microwave | Synthesis of Imidazo[4,5-f] beilstein-journals.orgmdpi.comphenanthroline derivatives | 1,10-phenanthroline-5,6-dione, aldehyde, ammonium (B1175870) acetate, acetic acid, 100°C | 20 min | High | nih.gov |

| Ultrasound | Synthesis of 2,4,5-trisubstituted imidazoles | Aldehydes, benzils, ammonium acetate, Zr(acac)4 catalyst | 20-50 min | up to 97% | nih.gov |

| Conventional Heating | Synthesis of 2,4,5-trisubstituted imidazoles (for comparison) | Reflux conditions | ~3 hours | max 84% | nih.gov |

Ionic Liquids as Reaction Media

Ionic liquids (ILs) are salts with melting points below 100°C, often composed of large organic cations and various anions. researchgate.netuniroma1.it They are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. researchgate.netnih.gov ILs can act as both the solvent and catalyst in organic reactions.

Imidazolium-based ILs have been particularly useful in the synthesis of heterocyclic active pharmaceutical ingredients (APIs). mdpi.com Their tunable properties, such as polarity and hydrophilicity, can be adjusted by modifying the cation or anion, allowing for optimization of reaction conditions. researchgate.net For example, imidazolium-based ILs have been used as solvents for the synthesis of antiviral drugs like brivudine (B1684500) and trifluridine (B1683248), often resulting in high regioselectivity and yield. mdpi.com The synthesis of trifluridine in 1-methoxyethyl-3-methylimidazolium methanesulfonate (B1217627) was achieved with a 91% yield in just 20-25 minutes, and the IL could be reused multiple times. mdpi.com Although a specific application for this compound synthesis is not documented, the proven success of ILs in facilitating similar cyclization and condensation reactions suggests they are a promising medium for a greener synthesis of this compound. researchgate.netmdpi.com

Solid-Phase Synthesis Methodologies

Solid-phase synthesis (SPS) is a technique where molecules are covalently bound to an insoluble solid support and synthesized in a stepwise manner. This methodology simplifies purification, as excess reagents and by-products are removed by simple filtration and washing. While extensively used in peptide synthesis, its principles are applicable to the synthesis of small heterocyclic molecules.

In the context of related structures, solid-phase synthesis has been explored for peptide sequences containing aspartic acid, which can sometimes lead to the formation of side products like 1,4-diazepine-2,5-dione derivatives. nih.gov This indicates that ring-forming reactions can occur on a solid support. The synthesis of highly substituted hydantoins has been achieved from dipeptides, showcasing a pathway from peptide-like precursors to the imidazolidine-2,4-dione ring system. nih.gov Adapting this to this compound would likely involve anchoring a suitable precursor, such as an N-methylated amino acid derivative, to a resin, followed by cyclization and cleavage from the support. This approach offers high-throughput potential and purification advantages, aligning with green chemistry principles by minimizing solvent use during intermediate purification steps.

Solvent-Free Conditions and Mechanochemical Ball Milling

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free reactions and mechanochemistry represent advanced approaches to achieve this.

Solvent-Free Synthesis: Reactions conducted under solvent-free, or "neat," conditions reduce waste and simplify work-up procedures. Often, these reactions are facilitated by grinding the reactants together, sometimes with a catalytic amount of a substance. scholarsresearchlibrary.com For instance, 2-phenylimidazo[4,5-f] beilstein-journals.orgmdpi.comphenanthrolines have been synthesized in excellent yields by grinding the three components (a dione, an aldehyde, and ammonium acetate) with a catalytic amount of iodine at room temperature. scholarsresearchlibrary.com This method is rapid, efficient, and avoids the environmental impact of solvents.

Mechanochemical Ball Milling: Mechanochemistry uses mechanical energy, typically from ball milling, to induce chemical reactions. nih.govresearchgate.net This technique is highly efficient, often proceeds at room temperature, and is typically solvent-free. rsc.orgyoutube.com The Bucherer–Bergs reaction, a classic multicomponent method for producing hydantoins (imidazolidine-2,4-diones), has been successfully adapted to mechanochemical conditions using aldehydes or ketones, potassium cyanide, and ammonium carbonate. nih.gov Ball milling has also been shown to be effective for the ring-opening polymerization of morpholine-2,5-dione, a related heterocyclic structure. nih.gov The operational simplicity and scalability of ball milling make it an attractive green alternative for the industrial synthesis of compounds like this compound. youtube.com

| Reaction Type | Reactants | Catalyst/Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Imino Diels–Alder | Styrene, N-aryl aldimines | FeCl3, Ball-milling, Room Temp. | 90 min | Good to Excellent | rsc.org |

| Three-component condensation | 1,10-phenanthroline-5,6-dione, aldehyde, NH4OAc | Iodine (15 mol%), Grinding, Room Temp. | Short | Excellent | scholarsresearchlibrary.com |

| Bucherer–Bergs Reaction | Aldehydes/ketones, KCN, (NH4)2CO3 | Mechanochemical | Not specified | Not specified | nih.gov |

Catalyst Development for Environmentally Benign Syntheses (e.g., Nano-ZnO Catalysis)

The use of efficient, recyclable, and non-toxic catalysts is a cornerstone of green synthesis.

Nano-ZnO Catalysis: Zinc oxide (ZnO) is an inexpensive, non-toxic, and recyclable catalyst. ijsr.net As nanoparticles, its catalytic activity is significantly enhanced due to a high surface-area-to-volume ratio. ijsr.netnih.gov Nano-ZnO has been employed as an effective catalyst in various multicomponent reactions to produce heterocyclic compounds. nih.govnih.gov For example, it has been used to synthesize N-substituted 1,4-dihydropyridines under neat conditions with high yields. nih.gov The catalyst is easily recovered by filtration and can be reused multiple times without a significant loss of activity. nih.gov The synthesis of spiro[indoline-pyranodioxine] derivatives has also been successfully catalyzed by nano-ZnO under both conventional heating and microwave irradiation. nih.gov Given its efficacy in promoting condensation and cyclization reactions, nano-ZnO stands out as a promising environmentally benign catalyst for the synthesis of the imidazolidine-2,4-dione core.

Other Green Catalysts: Other catalysts that align with green chemistry principles have been reported for the synthesis of related nitrogen heterocycles. Phosphotungstic acid (H₃PW₁₂O₄₀), an inexpensive, non-toxic, and thermally stable heteropolyacid, has been shown to be a highly efficient Brønsted acid catalyst for multicomponent reactions, such as the synthesis of imidazo[1,2-a]pyridines under microwave heating with low catalyst loading (2 mol%). beilstein-journals.org Similarly, simple and inexpensive catalysts like iodine have proven effective under solvent-free conditions. scholarsresearchlibrary.com

Analytical Methodologies for Imidazolidine 2,4 Dione Research

Chromatographic Separation Techniques (e.g., HPLC, GC-MS)

Chromatographic techniques are central to the analysis of 1-Methyl-5-phenylimidazolidine-2,4-dione, allowing for its separation from impurities, starting materials, and other byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for both qualitative and quantitative analysis of such compounds. While detailed, specific applications for this compound are not extensively documented in publicly available literature, the principles of analyzing structurally related hydantoins are well-established and directly applicable.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile, thermally sensitive compounds like many imidazolidinediones. For this compound, a reversed-phase HPLC method would typically be developed. This would involve a non-polar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water. An acidic modifier is often added to ensure the analyte is in a single ionic form. Detection is commonly achieved using a UV detector, as the phenyl group in the compound's structure provides strong chromophoric activity.

Gas Chromatography-Mass Spectrometry (GC-MS) is another highly effective technique, particularly for volatile compounds or those that can be made volatile through derivatization. nih.gov GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a definitive method for structural confirmation. nih.gov The sample is vaporized and separated on a capillary column before being fragmented and detected by the mass spectrometer. nih.gov The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can confirm the identity of the compound. For related compounds, GC-MS analysis helps in identifying positional isomers and impurities. researchgate.netnist.gov

The following table summarizes typical conditions that could be adapted for the analysis of this compound based on methods for similar compounds.

| Parameter | HPLC | GC-MS |

| Column | Reversed-phase C18, 25 cm x 4.6 mm, 5 µm | Capillary column (e.g., 5% diphenyl/95% dimethylpolysiloxane), 30-60 m |

| Mobile Phase/Carrier Gas | Acetonitrile/Methanol and Water mixture | Helium or Hydrogen |

| Detection | UV Detector (e.g., at 220 nm) | Mass Spectrometer (Electron Ionization) |

| Temperature | Ambient or controlled (e.g., 25°C) | Temperature-programmed oven (e.g., 100°C to 280°C) |

| Application | Purity testing, quantification, enantiomeric separation | Impurity profiling, structural confirmation, identification in complex mixtures |

Quantitative Analytical Method Development and Validation

For any quantitative analysis, the development and validation of the analytical method are critical to ensure that the results are reliable, reproducible, and accurate. This process is a requirement for applications in pharmaceutical quality control and other regulated areas. sigmaaldrich.com The validation process demonstrates that an analytical procedure is suitable for its intended purpose. researchgate.net

Method validation involves evaluating several key parameters:

Selectivity/Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by a series of dilutions of a stock solution and assessed by the coefficient of determination (r²). A method for a related compound showed good linearity with an r² of 0.9999. researchgate.net

Accuracy: The closeness of test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration and comparing the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The following table provides an example of typical acceptance criteria for a validated quantitative method.

| Parameter | Acceptance Criterion |

| Linearity (r²) | ≥ 0.999 |

| Accuracy | 98.0% - 102.0% of the true value |

| Precision (RSD) | ≤ 2.0% |

| LOD | Signal-to-Noise Ratio ≥ 3:1 |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 |

Advanced Applications in Chemical and Materials Science

Utility in the Synthesis of Non-Natural Amino Acids and Conjugates

The synthesis of non-natural amino acids is a significant area of research as these molecules are crucial building blocks for peptidomimetics, which are compounds that mimic the structure and function of peptides. Hydantoin (B18101) scaffolds, such as that found in 1-Methyl-5-phenylimidazolidine-2,4-dione, are recognized as valuable starting points for creating these complex molecules.

Hydantoin derivatives can serve as precursors to α-amino acids. For instance, the well-known anticonvulsant drug phenytoin (B1677684) (5,5-diphenylhydantoin) and its derivatives are acknowledged as important intermediates in the synthesis of various amino acids. frontiersin.org The general strategy involves the hydrolysis of the hydantoin ring to yield the corresponding amino acid. The substituents at the 5-position of the imidazolidine-2,4-dione ring dictate the side chain of the resulting amino acid.

The synthesis of imidazolidin-2,4-dione and 2-thioxo-imidazolidin-4-one derivatives from C-phenylglycine derivatives has been demonstrated, highlighting the role of these heterocycles as bioisosteres obtained from amino acids. nih.govresearchgate.net This suggests that this compound, with its phenyl group at the C-5 position, could theoretically be a precursor for the synthesis of a methylated α-phenylglycine derivative.

Furthermore, the solid-phase synthesis of peptidomimetics often utilizes heterocyclic scaffolds to create molecules with improved stability and binding affinity. taylorandfrancis.com The imidazolidin-2-one-4-carboxylate structure, a close relative of the imidazolidine-2,4-dione core, has been successfully incorporated into peptidomimetics on a solid phase. taylorandfrancis.com This indicates the potential for this compound to be used as a scaffold in the combinatorial synthesis of peptide-like molecules with diverse functionalities.

Table 1: Examples of Hydantoin Derivatives in the Synthesis of Amino Acids and Peptidomimetics

| Hydantoin Derivative | Application | Resulting Product/Feature |

| 5,5-Diphenylhydantoin (Phenytoin) | Intermediate in amino acid synthesis | Various amino acids |

| Imidazolidin-2-one-4-carboxylates | Scaffold for peptidomimetics | Peptidomimetics with constrained conformations |

| C-Phenylglycine derived imidazolidinones | Synthesis of bioisosteres | Imidazolidin-2,4-dione and 2-thioxo-imidazolidin-4-one derivatives |

Research into Material Science Applications (e.g., Corrosion Inhibition)

The mechanism of corrosion inhibition by organic molecules typically involves their adsorption onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. researchgate.net The effectiveness of these inhibitors is often attributed to the presence of heteroatoms (like nitrogen and oxygen), aromatic rings, and π-electrons in their structures, which facilitate strong adsorption.

A study on the inhibition effect of various substituted phenylhydantoin, thiohydantoin, and dithiohydantoin compounds on the corrosion of iron in nitric and sulfuric acid solutions revealed that these compounds act as mixed-type inhibitors. researchgate.net Their inhibition efficiency was found to increase with concentration, and the adsorption process followed the Temkin adsorption isotherm. researchgate.net This suggests that the hydantoin ring system, a core feature of this compound, is conducive to providing corrosion protection.

Derivatives of imidazoline (B1206853) are also well-regarded as effective corrosion inhibitors, particularly in the oil and gas industry. researchgate.net They are known to adhere to metal surfaces, forming a barrier that repels corrosive substances. researchgate.net The structural similarity between imidazolines and the imidazolidine (B613845) core of the subject compound further supports the potential for its application in corrosion inhibition.

Table 2: Corrosion Inhibition Efficiency of Related Heterocyclic Compounds

| Inhibitor Class | Metal | Corrosive Medium | Inhibition Efficiency |

| Substituted Phenylhydantoins | Iron | 2 M Nitric Acid / 2 M Sulfuric Acid | Varies with concentration and specific derivative |

| Imidazoline Derivatives | Mild Steel | CO2-saturated brine | Up to 90.34% for certain derivatives |

| Imidazo[1,2-a]pyrimidine Derivatives | Mild Steel | 1 M HCl | Up to 91.9% at 0.1 mmol L−1 |

| 5-imino-1,2,4-dithiazolidine-3-thione | Mild Steel | 1.0 M HCl | Up to 86.5% after 48h at 0.5 mM |

While direct experimental data for this compound is absent, the findings for these related compounds provide a strong basis for future research into its potential as a corrosion inhibitor.

Future Research Directions and Perspectives for 1 Methyl 5 Phenylimidazolidine 2,4 Dione

Innovation in Synthetic Methodologies for Complex Architectures

The development of novel and efficient synthetic routes is paramount for enabling further investigation into 1-Methyl-5-phenylimidazolidine-2,4-dione and its analogues. While traditional methods for hydantoin (B18101) synthesis, such as the Bucherer-Bergs reaction and the reaction of α-amino esters with isocyanates, provide a foundation, future research should focus on creating more complex and diverse molecular architectures.

Modern synthetic strategies that could be explored include:

Multicomponent Reactions: These reactions, where three or more reactants combine in a single step, offer an efficient pathway to generate structural diversity. mdpi.comacs.org Exploring novel multicomponent reactions could lead to the rapid synthesis of a library of this compound derivatives with various substitutions.

Mechanochemical Synthesis: This solvent-free or low-solvent approach offers a greener and often more efficient alternative to traditional solution-phase synthesis. acs.org Investigating the application of mechanochemistry to the synthesis of this specific hydantoin could streamline its production.

Asymmetric Synthesis: To explore the stereospecific interactions of potential biological targets, the development of enantioselective synthetic methods is crucial. This would allow for the synthesis of individual enantiomers of this compound for separate biological evaluation.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Method | Advantages | Potential Challenges |

| Bucherer-Bergs Reaction | Utilizes readily available starting materials. | Often requires harsh reaction conditions and can produce byproducts. |

| Amino Ester and Isocyanate Reaction | Generally proceeds under milder conditions. | The availability of specific substituted isocyanates can be limited. organic-chemistry.org |

| Multicomponent Reactions | High atom economy and efficiency; rapid generation of libraries. mdpi.comacs.org | Optimization of reaction conditions can be complex. |

| Mechanochemical Synthesis | Environmentally friendly and potentially higher yields. acs.org | Scalability may be a concern for industrial applications. |

| Asymmetric Synthesis | Allows for the study of stereospecific biological activity. | Development of effective chiral catalysts or auxiliaries can be challenging. |

Deeper Elucidation of Molecular Mechanisms and Specificity

A significant gap in the current knowledge is the precise molecular mechanism of action for this compound. While related hydantoin compounds are known to interact with a variety of biological targets, including ion channels and enzymes, the specific targets for this N-methylated derivative are unknown. nih.gov

Future research should aim to:

Identify Molecular Targets: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or cellular components that interact with the compound.

Characterize Binding Interactions: Utilizing biophysical methods like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and surface plasmon resonance to characterize the binding affinity and kinetics of the compound with its identified target(s).

Elucidate Signaling Pathways: Investigating the downstream effects of compound-target interaction on cellular signaling pathways to understand its broader biological impact.

Addressing Challenges in Biological Activity Research (e.g., resistance mechanisms in cellular models)

The potential therapeutic applications of this compound can only be realized through comprehensive biological activity screening. This includes evaluating its efficacy in various disease models and, crucially, understanding potential mechanisms of resistance. The development of drug resistance is a major hurdle in cancer chemotherapy and other therapeutic areas. ekb.eg

Key research areas include:

Broad-Spectrum Biological Screening: Testing the compound against a wide range of cell lines and in various disease models to identify potential therapeutic areas. This could include screens for anticancer, anticonvulsant, antimicrobial, and anti-inflammatory activities, which are common for hydantoin derivatives. ekb.egwisdomlib.orgresearchgate.net

Investigation of Resistance Mechanisms: In cellular models where the compound shows activity, it is vital to investigate the potential for acquired resistance. This can be achieved by generating resistant cell lines and using genomic and proteomic approaches to identify the underlying molecular changes. Common resistance mechanisms include the upregulation of drug efflux pumps, mutations in the drug target, and alterations in metabolic pathways.

Development of Combination Therapies: Should resistance emerge, research into combination therapies with other agents could be a promising strategy to overcome or prevent resistance.

Advancements in Computational Predictive Modeling